molecular formula C11H20N2O4 B2849295 rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid CAS No. 2408936-69-4

rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid

Cat. No.: B2849295
CAS No.: 2408936-69-4
M. Wt: 244.291
InChI Key: OLLOQNFZXOUIET-HTQZYQBOSA-N
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Description

rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid: is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the process . These reactors allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation can lead to various oxidized derivatives.

Scientific Research Applications

rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

  • cis-4-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
  • (S)-1-Boc-piperidine-2-carboxylic acid

Comparison: rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid is unique due to its specific structural configuration, which can influence its reactivity and stability compared to other similar compounds. The presence of the Boc group provides a versatile protecting strategy, making it valuable in various synthetic applications .

Properties

IUPAC Name

(2R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLOQNFZXOUIET-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(NC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](NC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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